Vinflunine - 162652-95-1

Vinflunine

Catalog Number: EVT-342984
CAS Number: 162652-95-1
Molecular Formula: C45H54F2N4O8
Molecular Weight: 816.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinflunine is a third-generation member of the vinca alkaloid family with anti-tumour actions. It was first described in 1998 at the Pierre Fabre research center in France. Like other vinca agents, vinflunine is an anti-mitotic agent that induces a cell cycle arrest at the G2/M phase and promotes cell death via apoptosis. Vinflunine is a microtubule inhibitor that binds to tubulin at or near to the vinca binding sites to inhibits its polymerization into microtubules during cell proliferation. In murine tumors and human tumor xenografts, vinflunine exhibits an antitumor efficacy than [DB00361], [DB00570], and [DB00541]. Having an incidence of 429,700 new cases per year worldwide, urothelial carcinoma of the bladder is one of the most common malignancies that mostly affects individuals aged 50–79 years. Some patients with advanced urothelial carcinoma experience inadequate therapeutic response from a prior platinum-containing regimen. While these patients have a median survival of approximately 4 months and a poor prognosis, there is currently no standard therapy in patients with advanced urothelial carcinoma. In 2009, vinflunine was approved by the European Medicines Agency (EMA) as a second-line therapy of metastatic and advanced urothelial cancer after failure of platinum-based treatment. Vinflunine ditartrate is an active ingredient in the EMA-authorised product Javlor for intravenous infusion. Efficacy and safety of vinflunine has not been studied in patients with performance status of 2 or less. The clinical use of vinflunine in other urologic malignancies, such as inoperable cancer of the penis, are currently have been investigated.
Vinflunine is a bi-fluorinated derivative of the semi-synthetic vinca alkaloid vinorelbine with antitubulin, antineoplastic, and antiangiogenic activities. Vinflunine inhibits tubulin assembly without any stablization of assembled microtubules at concentrations comparable to those of other vinca alkaloids such as vincristine, vinblastine and vinorelbine; this effect on microtubule dynamics results in cell cycle arrest in mitosis and apoptosis. Compared to other vinca alkaloids, this agent binds weakly to the vinca-binding site, indicating that vinflunine may exhibit reduced neurotoxicity.
Overview

Vinflunine is a third-generation semi-synthetic vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after platinum-based chemotherapy. It is derived from vinorelbine through a process known as superacidic chemistry, which involves the introduction of two fluorine atoms into the molecule. This modification enhances its antitumor activity and provides a distinct pharmacological profile compared to other vinca alkaloids like vinblastine and vincristine .

Source

Vinflunine is synthesized from natural products found in the plant Catharanthus roseus, which is known for producing various vinca alkaloids. The synthesis involves coupling two precursor alkaloids, catharanthine and vindoline, resulting in a compound that features an eight-membered ring structure .

Classification

Vinflunine belongs to the class of drugs known as microtubule inhibitors, specifically targeting tubulin, which is crucial for mitotic spindle formation during cell division. This mechanism of action categorizes it among other vinca alkaloids used in cancer therapy .

Synthesis Analysis

Methods

The synthesis of vinflunine involves a series of chemical reactions starting from vinorelbine. The key steps include:

  1. Superacidic Chemistry: This method allows for the selective introduction of fluorine atoms at the 20′-position of vinorelbine, creating vinflunine. This approach utilizes strong acids to facilitate the reaction without damaging other functional groups in the molecule .
  2. Purification: Following synthesis, vinflunine is purified using various chromatographic techniques to ensure high purity for clinical use .

Technical Details

The synthesis pathway can be summarized as follows:

  • Starting Material: Vinorelbine
  • Reaction Conditions: Superacidic conditions
  • Key Modification: Introduction of two fluorine atoms
  • Final Product: Vinflunine
Molecular Structure Analysis

Structure

Vinflunine has a complex molecular structure characterized by its unique ring system and fluorinated groups. Its chemical formula is C45H54F2N4O8C_{45}H_{54}F_{2}N_{4}O_{8}, with a molecular weight averaging approximately 816.944 g/mol .

Data

  • Chemical Formula: C45H54F2N4O8C_{45}H_{54}F_{2}N_{4}O_{8}
  • Molecular Weight: 816.944 g/mol
  • Structural Features: Contains an eight-membered ring and two fluorine substituents.
Chemical Reactions Analysis

Reactions

Vinflunine primarily acts through its interaction with tubulin, leading to several key chemical reactions:

  1. Tubulin Binding: Vinflunine binds to the β-tubulin subunit at the vinca alkaloid binding site, inhibiting microtubule polymerization.
  2. Microtubule Dynamics Disruption: By binding to tubulin, vinflunine prevents normal microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Technical Details

The binding affinity of vinflunine to tubulin is lower than that of other vinca alkaloids but still effective enough to induce significant cytotoxic effects in cancer cells. This unique binding profile may contribute to its enhanced safety and efficacy compared to its predecessors .

Mechanism of Action

Process

Vinflunine exerts its antitumor effects primarily by:

  1. Inhibition of Microtubule Assembly: By binding to tubulin, vinflunine inhibits GTP hydrolysis necessary for microtubule assembly.
  2. Mitotic Arrest: This inhibition leads to cell cycle arrest at the G2/M phase, preventing proper chromosomal segregation during mitosis.
  3. Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells .

Data

Studies indicate that vinflunine's unique binding characteristics allow it to induce structural changes in tubulin that favor microtubule destabilization and apoptosis, distinguishing it from other vinca alkaloids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vinflunine is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

Applications

Vinflunine is primarily used in oncology for treating:

Its unique mechanism of action and favorable safety profile position vinflunine as a valuable option in cancer therapeutics, particularly for patients who have not responded well to traditional treatments .

Pharmacological Profile of Vinflunine

Structural Characteristics and Chemical Modifications

Vinflunine (C₄₅H₅₄F₂N₄O₈) is a third-generation bis-fluorinated vinca alkaloid derived from vinorelbine through superacid-catalyzed chemistry. Its defining structural modification involves the introduction of two fluorine atoms at the C20' position of the catharanthine moiety, creating a gem-difluoromethylenated configuration. This fluorination, achieved using antimony pentafluoride (SbF₅) in hydrofluoric acid/chloroform mixtures, induces significant conformational changes in the velbenamine core. The process proceeds via a carbocation intermediate (generated by protonation at C20'), followed by hydride abstraction and fluoride capture, yielding vinflunine in approximately 35% yield [3] [9].

The fluorination enhances vinflunine’s lipid solubility and alters its electronic properties, reducing basicity compared to non-fluorinated analogs. This modification increases the half-life and influences tubulin-binding kinetics by sterically hindering interactions at the vinca domain. Unlike earlier vinca alkaloids (e.g., vincristine), vinflunine’s saturated C20' carbon eliminates a key metabolic oxidation site, contributing to metabolic stability [1] [6] [9].

Table 1: Structural Evolution of Vinca Alkaloids

CompoundKey Structural FeaturesGeneration
VinblastineNatural dimer; C20' methyleneFirst
Vinorelbine8′-nor analog; unsaturated C20'Second
Vinflunine20′,20′-difluoro-3′,4′-dihydrovinorelbineThird

Mechanism of Action: Tubulin Binding and Microtubule Dynamics Inhibition

Vinflunine exerts anticancer effects by targeting tubulin heterodimers, the building blocks of microtubules. It binds with high affinity to the β-subunit at the vinca domain—specifically the interdimer interface—inhibiting tubulin polymerization into functional microtubules. Unlike taxanes, which hyperstabilize microtubules, vinflunine suppresses microtubule dynamics by:

  • Reducing growth rates by 40–50% without eliminating growth phases [2] [10].
  • Decreasing shortening durations by 30–60% [2].
  • Inhibiting treadmilling (net flux of tubulin subunits) by 75%, compared to >90% inhibition by vinblastine [2] [10].

This dynamic suppression disrupts mitotic spindle assembly, arresting cells at the metaphase-anaphase transition. Consequently, chromosomes fail to segregate, triggering caspase-dependent apoptosis (via Bcl-2 phosphorylation and Bax activation) [3] [7]. At clinically relevant concentrations (nanomolar range), vinflunine inhibits microtubule dynamics without causing massive depolymerization—a key distinction from vincristine [2] [6].

Table 2: Effects of Vinca Alkaloids on Microtubule Dynamics

ParameterVinflunineVinorelbineVincristine
Growth rate suppression40–50%50–60%70–80%
Shortening duration↓ 30%↓ 40%↓ 70%
Treadmilling inhibition75%80%>95%
Spiral formationMinimalModerateExtensive

Comparative Pharmacodynamics Among Vinca Alkaloids

Vinflunine demonstrates distinct pharmacodynamic advantages over other vinca alkaloids:

  • Tubulin affinity: Exhibits 2- to 4-fold lower affinity for tubulin than vinblastine, reducing neurotoxic potential. Slower binding kinetics correlate with prolonged mitotic disruption [3] [7].
  • Intracellular accumulation: Achieves 3-fold higher intracellular concentrations than vinorelbine in tumor cells due to enhanced membrane permeability from fluorination [3] [6].
  • Resistance profile: Retains activity against P-glycoprotein (Pgp)-overexpressing cells, with a resistance factor (RF) of 12 vs. RF >100 for vincristine. This is attributed to reduced Pgp recognition and slower efflux [3] [7].
  • Antiangiogenic effects: Inhibits endothelial cell migration at 10-fold lower concentrations than vinorelbine by disrupting microtubule-dependent VEGF signaling [3] [6].

In vivo, vinflunine shows superior efficacy in human xenograft models (e.g., bladder, breast), achieving tumor growth inhibition (TGI) rates of 80–95% versus 50–70% for vinorelbine at equitoxic doses [3] [6].

Table 3: Resistance Profiles of Vinca Alkaloids

CompoundPgp-mediated Resistance FactorβIII-Tubulin Sensitivity
Vincristine>100High resistance
Vinblastine80Moderate resistance
Vinflunine12Low resistance

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption & Distribution

Vinflunine exhibits linear pharmacokinetics across doses (30–400 mg/m²). After IV administration, it rapidly distributes into tissues, with a large volume of distribution (Vd = 2,422 ± 676 L in humans), indicating extensive tissue penetration. Peak concentrations occur in highly perfused organs (liver, kidneys) within 30 minutes, with significant accumulation in tumors [4] [5] [7]. Plasma protein binding is moderate (67.2%), primarily to albumin and high-density lipoproteins, with minimal binding to α₁-acid glycoprotein [5] [7].

Metabolism

Hepatic metabolism via CYP3A4 is the primary route, generating 4-O-deacetylvinflunine (DVFL)—the sole active metabolite (20–30% of parent drug activity). Esterases contribute secondarily to DVFL formation. Fluorination reduces susceptibility to oxidation, slowing metabolism compared to vinorelbine [5] [7].

Excretion

Elimination is predominantly fecal (66% of dose), with renal excretion accounting for 33%. The terminal half-life is ~40 hours for vinflunine and 120 hours for DVFL, supporting a tri-weekly clinical dosing schedule [4] [5].

Table 4: Key Pharmacokinetic Parameters of Vinflunine

ParameterValueComment
Protein binding67.2%Primarily albumin & HDL
MetabolitesDVFL (active)Formed via CYP3A4/esterases
Terminal t₁/₂40 hours (parent); 120h (DVFL)Prolonged exposure
Fecal excretion66%Major route (unchanged drug & metabolites)
Renal excretion33%Minor route

Properties

CAS Number

162652-95-1

Product Name

Vinflunine

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C45H54F2N4O8

Molecular Weight

816.9 g/mol

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

InChI Key

NMDYYWFGPIMTKO-GKTGNXALSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Synonyms

Javlor
vinflunine

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.